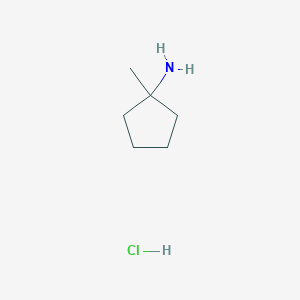1-methylcyclopentan-1-amine Hydrochloride
CAS No.: 102014-58-4
Cat. No.: VC2365824
Molecular Formula: C6H14ClN
Molecular Weight: 135.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 102014-58-4 |
|---|---|
| Molecular Formula | C6H14ClN |
| Molecular Weight | 135.63 g/mol |
| IUPAC Name | 1-methylcyclopentan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C6H13N.ClH/c1-6(7)4-2-3-5-6;/h2-5,7H2,1H3;1H |
| Standard InChI Key | HIACBHAMKCSYFB-UHFFFAOYSA-N |
| SMILES | CC1(CCCC1)N.Cl |
| Canonical SMILES | CC1(CCCC1)N.Cl |
Introduction
Chemical Identity and Structural Properties
1-Methylcyclopentan-1-amine hydrochloride is the hydrochloride salt of 1-methylcyclopentan-1-amine, featuring a cyclopentane ring with both a methyl and an amino group at the 1-position. The compound has distinctive chemical identifiers and physical properties that characterize its structure and behavior in various environments.
Basic Chemical Information
The compound is identified through several standardized chemical identifiers and parameters as detailed in Table 1.
Table 1: Chemical Identifiers and Basic Properties
| Parameter | Value |
|---|---|
| CAS Number | 102014-58-4 |
| Molecular Formula | C6H14ClN |
| Molecular Weight | 135.63-135.64 g/mol |
| IUPAC Name | 1-methylcyclopentan-1-amine;hydrochloride |
| Synonyms | 1-Methylcyclopentylamine hydrochloride |
| MDL Number | MFCD11858044 |
| PubChem CID | 11506460 |
The chemical is a hydrochloride salt of the free base 1-methylcyclopentan-1-amine (CAS: 40571-45-7), which has a molecular formula of C6H13N and molecular weight of 99.18 g/mol .
Structural Representation
The compound's structure can be represented through various chemoinformatic notations as shown in Table 2.
Table 2: Structural Representation Parameters
| Representation Type | Notation |
|---|---|
| Canonical SMILES | CC1(CCCC1)N.Cl |
| Standard InChI | InChI=1S/C6H13N.ClH/c1-6(7)4-2-3-5-6;/h2-5,7H2,1H3;1H |
| Standard InChIKey | HIACBHAMKCSYFB-UHFFFAOYSA-N |
The structure features a cyclopentane ring with a methyl and an amino group at position 1, with the amine protonated and associated with a chloride counterion in the hydrochloride salt form .
Physicochemical Properties
The compound possesses several important physicochemical properties that influence its behavior in chemical reactions and biological systems, as detailed in Table 3.
Table 3: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 26.02 | |
| LogP | 1.6996-2.78010 | |
| Hydrogen Bond Acceptors | 1 | |
| Hydrogen Bond Donors | 1 | |
| Rotatable Bonds | 0 |
These properties are particularly relevant for understanding the compound's solubility, membrane permeability, and potential for biological interactions.
Applications in Research
1-Methylcyclopentan-1-amine hydrochloride has several important applications in chemical and biochemical research contexts.
Organic Synthesis
The compound functions as a valuable building block in organic synthesis due to its reactive amine group. The tertiary carbon bearing both a methyl group and an amine provides a unique reactive site for various transformations, potentially including:
-
Nucleophilic substitution reactions
-
Condensation with carbonyl compounds
-
Acylation and alkylation procedures
-
Formation of amides, imines, and other nitrogen-containing derivatives
Research Chemical
The compound is generally marketed as a research chemical for laboratory use, indicating its utility in experimental chemistry and potentially in the development of pharmaceuticals or other fine chemicals .
| Hazard Statement | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
These hazard statements indicate that the compound requires careful handling to prevent adverse health effects .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume